molecular formula C27H23ClFN3O4S B2689172 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(4-fluorobenzyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113139-54-0

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(4-fluorobenzyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2689172
CAS RN: 1113139-54-0
M. Wt: 540.01
InChI Key: GEPPPDQQCFFTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(4-fluorobenzyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H23ClFN3O4S and its molecular weight is 540.01. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Quinazoline derivatives have been synthesized and tested for antimicrobial properties. For instance, the synthesis of fluoroquinolone-based 4-thiazolidinones and their evaluation for antifungal and antibacterial activities highlight the potential of quinazoline compounds in developing new antimicrobial agents (Patel & Patel, 2010). Similarly, compounds with a clubbed quinazolinone and 4-thiazolidinone structure have shown promising in vitro antibacterial and antifungal activities, further underscoring the antimicrobial potential of quinazoline derivatives (Desai, Dodiya, & Shihora, 2011).

Synthesis and Characterization

Research into quinazoline derivatives often focuses on their synthesis and subsequent characterization. The creation of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from natural compounds has led to substances with anti-inflammatory and analgesic properties, demonstrating the therapeutic potential of quinazoline-based structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020). The synthesis process itself, along with methodologies for creating complex quinazoline derivatives, is critical for exploring the range of their applications.

Potential Therapeutic Applications

The research on quinazoline derivatives extends to their potential use as therapeutic agents. Compounds synthesized from quinazoline structures have been evaluated for their anti-inflammatory and analgesic activities, indicating the possibility of developing new medications based on these molecules (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012). This aligns with the broader interest in harnessing the medicinal properties of quinazoline derivatives for treating various conditions.

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN3O4S/c1-36-13-12-32-26(35)22-11-6-19(25(34)30-15-17-2-9-21(29)10-3-17)14-23(22)31-27(32)37-16-24(33)18-4-7-20(28)8-5-18/h2-11,14H,12-13,15-16H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPPPDQQCFFTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)N=C1SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(4-fluorobenzyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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